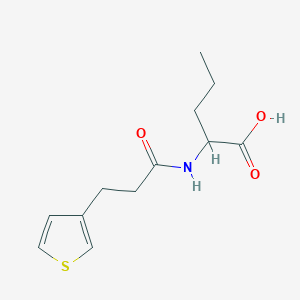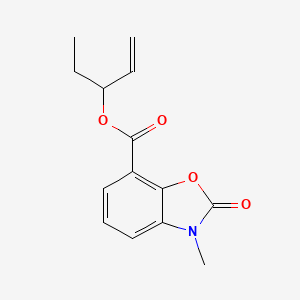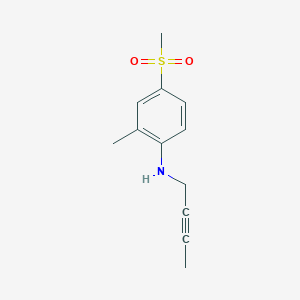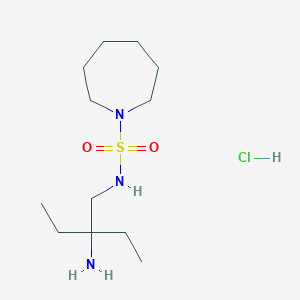
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid, also known as TPAPA, is a chemical compound that belongs to the class of amide compounds. It is a synthetic molecule that has been extensively studied for its potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been studied extensively for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has also been studied for its potential use as a drug delivery system, as it can be conjugated with other molecules to target specific cells or tissues.
Wirkmechanismus
The mechanism of action of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize. In addition, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid. One area of research is the development of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid-based drug delivery systems for targeted therapy. Another area of research is the investigation of the potential of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid as a treatment for viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid and its potential applications in various scientific research fields.
Conclusion
In conclusion, 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid is a synthetic molecule that has been extensively studied for its potential applications in various scientific research fields. It has anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its potential use as a drug delivery system. 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid has several advantages for lab experiments, but also has some limitations. Future research on 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid will focus on the development of targeted drug delivery systems, investigation of its potential as a treatment for viral infections, and further understanding of its mechanism of action.
Synthesemethoden
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid can be synthesized through a multi-step process that involves the reaction of 3-thiophen-3-ylpropanoic acid with N,N-dimethylformamide dimethyl acetal to form an intermediate compound. This intermediate compound is then treated with pentanoyl chloride to yield 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid. The synthesis of 2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid is a complex process that requires expertise in organic chemistry and specialized equipment.
Eigenschaften
IUPAC Name |
2-(3-thiophen-3-ylpropanoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-2-3-10(12(15)16)13-11(14)5-4-9-6-7-17-8-9/h6-8,10H,2-5H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSSTKVLEBQFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Thiophen-3-ylpropanoylamino)pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)

![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)

![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)

![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)

![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)
![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)